3-[(E)-2-Nitroethenyl]phenol
Overview
Description
Synthesis Analysis
The synthesis of phenolic compounds like 3-[(E)-2-Nitroethenyl]phenol involves various methods. These include catalytic and electrochemical methods, as well as stoichiometric and enzymatic systems . The synthesis of phenols can also involve the use of nitrous oxide .Molecular Structure Analysis
Phenols, including 3-[(E)-2-Nitroethenyl]phenol, have a ring structure. The carbon atom in the ring is sp2 hybridized. The hydroxyl group is attached to the sp2 hybridized carbon atom present in the aromatic ring .Chemical Reactions Analysis
Phenols are known to undergo various chemical reactions. They can form phenoxide when reacted with active metals like sodium and potassium . Phenols are also highly reactive substrates for electrophilic halogenation, nitration, sulfonation, and Friedel–Crafts reactions .Physical And Chemical Properties Analysis
Phenols are colorless liquids or solids that can turn reddish-brown in the atmosphere due to oxidation. Their boiling points increase with an increase in the number of carbon atoms due to the enhancement of van der Waals forces. Due to the ability to form hydrogen bonding, phenols are readily soluble in water .Scientific Research Applications
Atmospheric Chemistry and Environmental Impact
Nitrophenols, including compounds structurally related to 3-[(E)-2-Nitroethenyl]phenol, are significant in atmospheric chemistry. Studies have focused on their formation through atmospheric reactions and their role as pollutants. For instance, Harrison et al. (2005) explored the atmospheric occurrence of nitrophenols, noting their formation through combustion processes and secondary atmospheric reactions. They emphasized the need for further research on the environmental presence and impact of nitrophenols, suggesting areas for future investigation in atmospheric chemistry and environmental science (Harrison et al., 2005).
Environmental Fate and Toxicology
The environmental fate and effects of phenolic compounds, including nitrophenols, have been reviewed with a focus on their impact on ecosystems and potential toxicological risks. For example, Hubert (2003) reviewed the environmental effects of 3-trifluoromethyl-4-nitrophenol, a compound with a similar nitrophenol backbone, highlighting its transient environmental effects and minimal long-term risk (Hubert, 2003).
Pharmacological and Biological Effects
Phenolic compounds, including nitrophenol derivatives, are extensively studied for their pharmacological and biological activities. Naveed et al. (2018) provided a comprehensive review on Chlorogenic Acid (CGA), a phenolic compound, discussing its antioxidant, anti-inflammatory, and other therapeutic roles. This review suggests the potential for 3-[(E)-2-Nitroethenyl]phenol and similar compounds to be explored for their biological activities (Naveed et al., 2018).
Water Treatment and Environmental Remediation
The removal of phenolic compounds from water using various treatment methods has been the subject of environmental research. Studies by Kumar et al. (2007) and others have investigated adsorption techniques and catalytic processes for the degradation of phenol and its derivatives, including nitrophenols, from contaminated water sources. These studies contribute to understanding the potential for 3-[(E)-2-Nitroethenyl]phenol to be targeted in environmental remediation efforts (Kumar et al., 2007).
Safety And Hazards
Exposure to phenolic compounds may cause irritation to the skin, eyes, nose, throat, and nervous system. Some symptoms of exposure to phenol are weight loss, weakness, exhaustion, muscle aches, and pain. Severe exposure can cause liver and/or kidney damage, skin burns, tremor, convulsions, and twitching .
Future Directions
properties
IUPAC Name |
3-[(E)-2-nitroethenyl]phenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO3/c10-8-3-1-2-7(6-8)4-5-9(11)12/h1-6,10H/b5-4+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DHTXBJQMDPODIB-SNAWJCMRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)O)C=C[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)O)/C=C/[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00901129 | |
Record name | NoName_191 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00901129 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(E)-2-Nitroethenyl]phenol | |
CAS RN |
3156-44-3 | |
Record name | trans-3-Hydroxy-β-nitrostyrene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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